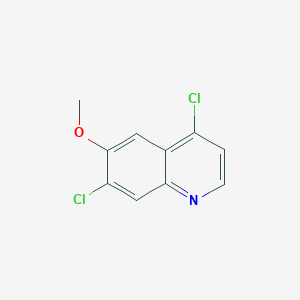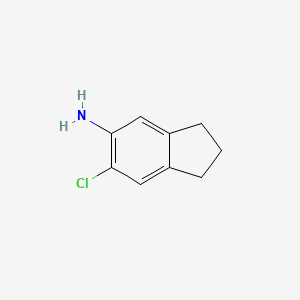
6-chloro-2,3-dihydro-1H-inden-5-amine
Vue d'ensemble
Description
6-Chloro-2,3-dihydro-1H-inden-5-amine is a chemical compound with the IUPAC name 6-chloro-1-indanamine . It has a molecular weight of 167.64 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 6-chloro-2,3-dihydro-1H-inden-5-amine and its derivatives often involves reactions with various primary and secondary amines under Schotten-Baumann conditions . Indane, a related compound, is usually produced by hydrogenation of indene .Molecular Structure Analysis
The InChI code for 6-chloro-2,3-dihydro-1H-inden-5-amine is 1S/C9H10ClN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Applications De Recherche Scientifique
Antibacterial and Antifungal Studies
Derivatives of 2,3-dihydro-1H-inden-1-one, a similar compound to 6-chloro-2,3-dihydro-1H-inden-5-amine, have been synthesized and studied for their antibacterial and antifungal properties . These compounds have been tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Anti-inflammatory Agents
Amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid have been synthesized and screened for their anti-inflammatory and related biological activities . These compounds were found to be longer acting and showed residual activity exceeding that of standard indomethacin .
Analgesic and Antipyretic Activities
The amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid also exhibited appreciable analgesic and antipyretic activities . However, they failed to prevent the development of secondary inflammation in adjuvant induced arthritis assay .
Lower Gastrointestinal Toxicity
These amide derivatives were found to have only mild ulcerogenic potential at the tested dose level of 100mg/kg p.o. in comparison to indomethacin . This suggests that they could potentially be used as anti-inflammatory agents with lower gastrointestinal toxicity .
Synthesis of Xanthene Derivatives
A new N-bromo sulfonamide reagent, namely N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, was synthesized and used as a new and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
Safety and Hazards
The compound is associated with certain hazards, as indicated by the hazard statements H315 and H319 . These statements suggest that the compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding contact with skin and eyes, and using protective gloves and eye/face protection .
Propriétés
IUPAC Name |
6-chloro-2,3-dihydro-1H-inden-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNFSQOSVGQWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2,3-dihydro-1H-inden-5-amine | |
CAS RN |
858225-64-6 | |
| Record name | 6-chloro-2,3-dihydro-1H-inden-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-6-nitrothiazolo[4,5-b]pyridine](/img/structure/B3289445.png)
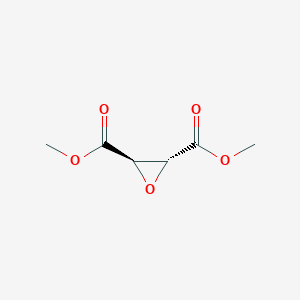
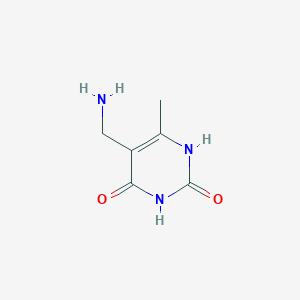
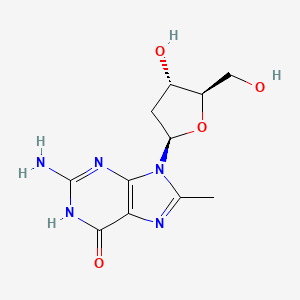
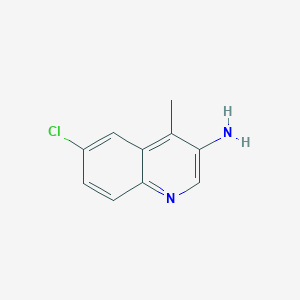
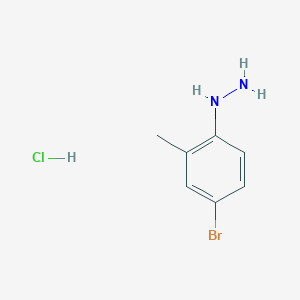
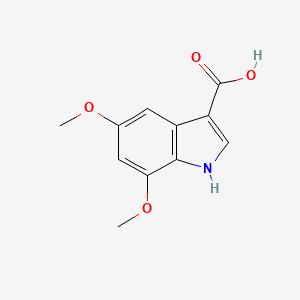
![[4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride](/img/structure/B3289474.png)
